molecular formula C14H9Cl2N3O2S B2452914 N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-48-7

N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2452914
CAS RN: 851945-48-7
M. Wt: 354.21
InChI Key: ILURFRNUUXLXBE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide results in the target compound .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by X-ray analysis, NMR, and IR spectroscopy . The conformational behavior of the compound is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : This compound is part of a class of chemicals synthesized for their antimicrobial properties. N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, which include this compound, were shown to possess antimicrobial activity in some cases (Gein et al., 2015).

  • Potential Biological Agents : In another study, derivatives of this compound were synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, indicating their potential as biological agents (Akbari et al., 2008).

  • Structural Analysis : The compound's structure has been analyzed using techniques like 1H NMR spectroscopy and X-ray crystallography. Such studies are crucial in understanding the chemical and physical properties of these compounds, which in turn influences their potential applications in various fields (Kulakov et al., 2009).

  • Anti-Inflammatory Activity : Derivatives of thiazolo[3,2-a]pyrimidine, including this compound, have been synthesized and evaluated for anti-inflammatory activity. Some of these compounds showed activity in tests like the carrageenin edema test, indicating their potential use in anti-inflammatory treatments (Doria et al., 1986).

  • Conformational and Structural Modifications : Research has also been conducted on the structural modifications of thiazolo[3,2-a]pyrimidines, providing insights into their conformational features. Such studies are significant for understanding how structural changes can affect the compound's chemical behavior and potential applications (Nagarajaiah & Begum, 2014).

Mechanism of Action

Target of Action

The compound, N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a derivative of thiazolopyrimidine . Thiazolopyrimidines have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities Thiazolopyrimidines are known to interact with various cancer cell lines, including human breast carcinoma cell line (mcf-7), human lung adenocarcinoma cell line (a549), and human cervical cancer cell line (hela) .

Mode of Action

Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their antitumor, antibacterial, and anti-inflammatory activities . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolopyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s chemical structure, which includes an active methylene group (c2h2), suggests that it may have high reactivity towards various electrophilic reagents . This could potentially influence its ADME properties and impact its bioavailability.

Result of Action

The compound has been reported to exhibit potent cytotoxic activity against various cancer cell lines . For instance, it has shown significant activity against the A549 cell line with an IC50 value of 3.1±0.4 µM and against the MCF-7 cell line with an IC50 value of 6.8±0.7 µM . These results suggest that the compound’s action leads to the inhibition of cancer cell proliferation.

Action Environment

The compound’s chemical structure suggests that it may be prone to form supramolecular assemblies in the crystalline phase as well as in solution . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH, temperature, and solvent conditions.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILURFRNUUXLXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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